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Introduction
The photocatalytic activation of diphenyl disulfide has emerged as a powerful and versatile

strategy in modern organic synthesis.[1][2] This approach utilizes visible light to generate highly

reactive thiyl radicals (PhS•) from the homolytic cleavage of the relatively weak sulfur-sulfur

bond in diphenyl disulfide.[1][3] These thiyl radicals can act as potent hydrogen atom transfer

(HAT) agents, photocatalysts, or radical initiators, enabling a wide array of chemical

transformations under mild and environmentally benign conditions.[1][3] The use of a simple,

inexpensive organic molecule like diphenyl disulfide as a catalyst or co-catalyst avoids the

need for costly and toxic transition metal complexes often employed in photoredox catalysis.[1]

This document provides detailed application notes and experimental protocols for several key

synthetic transformations facilitated by the photocatalytic activation of diphenyl disulfide.

General Mechanism of Photocatalytic Activation
The core of this methodology lies in the photochemical generation of phenylthiyl radicals. Upon

irradiation with visible light, diphenyl disulfide (Ph-S-S-Ph) undergoes homolysis of the S-S

bond to produce two phenylthiyl radicals (PhS•). These radicals are the key reactive

intermediates that drive subsequent chemical reactions.
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Figure 1: General mechanism of photocatalytic diphenyl disulfide activation.
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Application 1: Anti-Markovnikov Hydration of
Olefins
A significant application of this methodology is the anti-Markovnikov hydration of olefins, which

provides access to primary alcohols from terminal alkenes, a transformation that is challenging

to achieve directly.[4][5] In this dual catalytic system, an organic photocatalyst (e.g., an

acridinium salt) generates an alkene radical cation, and diphenyl disulfide acts as a hydrogen

atom transfer (HAT) co-catalyst to facilitate the formation of the final alcohol product.[4][5]
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Entry
Alkene
Substra
te

Photoca
talyst

Co-
catalyst

Solvent Time (h)
Yield
(%)

Ref.

1

1,1-

Diphenyl

ethene

9-

Mesityl-

10-

methylac

ridinium

perchlora

te

Diphenyl

disulfide

CH3CN/

H2O
24 85 [4]

2 Styrene

9-

Mesityl-

10-

methylac

ridinium

perchlora

te

Diphenyl

disulfide

CH3CN/

H2O
24 72 [4]

3

4-

Methylsty

rene

9-

Mesityl-

10-

methylac

ridinium

perchlora

te

Diphenyl

disulfide

CH3CN/

H2O
24 78 [4]

4
trans-

Anethole

9-

Mesityl-

10-

methylac

ridinium

perchlora

te

Diphenyl

disulfide

CH3CN/

H2O
24 96 [4]

Experimental Protocol
Materials:
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Alkene substrate (0.3 mmol, 1.0 equiv)

9-Mesityl-10-methylacridinium perchlorate (3 mol%)

Diphenyl disulfide (20 mol%)

Acetonitrile (CH3CN, 2 mL)

Deionized water (0.2 mL)

Nitrogen atmosphere

3W blue LEDs

Procedure:

To a 10 mL Schlenk tube equipped with a magnetic stir bar, add the alkene substrate (0.3

mmol), 9-mesityl-10-methylacridinium perchlorate (0.009 mmol), and diphenyl disulfide
(0.06 mmol).

Evacuate and backfill the tube with nitrogen three times.

Add acetonitrile (2 mL) and deionized water (0.2 mL) via syringe.

Stir the reaction mixture at room temperature and irradiate with 3W blue LEDs.

Monitor the reaction progress by TLC or GC-MS.

Upon completion (typically 24 hours), quench the reaction by opening it to the air.

Remove the solvent under reduced pressure.

Purify the residue by flash column chromatography on silica gel to afford the desired alcohol

product.[4]

Reaction Workflow
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Figure 2: Workflow for anti-Markovnikov hydration of olefins.
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Application 2: Aerobic α-Hydroxylation of 1,3-
Dicarbonyl Compounds
Diphenyl disulfide can catalyze the visible-light-mediated aerobic α-hydroxylation of 1,3-

dicarbonyl compounds.[6] This metal- and base-free method utilizes molecular oxygen from the

air as the oxidant, representing a green and sustainable approach to synthesizing valuable α-

hydroxy-1,3-dicarbonyl motifs.[6]

Quantitative Data

Entry

1,3-
Dicarbon
yl
Substrate

Co-
catalyst /
Additive

Solvent Time (h) Yield (%) Ref.

1

Ethyl

benzoylace

tate

None CH3CN 12 95 [6]

2

Ethyl 4-

chlorobenz

oylacetate

None CH3CN 12 92 [6]

3

Ethyl 4-

methylbenz

oylacetate

None CH3CN 12 96 [6]

4

N,N-

Dimethylac

etoacetami

de

None CH3CN 24 85 [6]

Experimental Protocol
Materials:

1,3-Dicarbonyl substrate (0.2 mmol, 1.0 equiv)

Diphenyl disulfide (10 mol%)
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Acetonitrile (CH3CN, 2 mL)

Air atmosphere (using a balloon)

3W blue LEDs

Procedure:

In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl

substrate (0.2 mmol) and diphenyl disulfide (0.02 mmol) in acetonitrile (2 mL).

Attach a balloon filled with air to the flask.

Stir the mixture at room temperature under irradiation from 3W blue LEDs.

Monitor the reaction by TLC.

After the starting material is consumed (typically 12-24 hours), concentrate the reaction

mixture in vacuo.

Purify the crude product by flash column chromatography on silica gel to yield the α-

hydroxylated product.[6]

Proposed Mechanistic Pathway
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Figure 3: Proposed pathway for aerobic α-hydroxylation.
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Application 3: Reductive Dehalogenation
Diphenyl disulfide can catalyze the light-induced reductive dehalogenation of alkyl halides.[1]

[3] In this process, thiyl radicals generated from diphenyl disulfide abstract a hydrogen atom

from a suitable donor (often generated in situ) to form thiophenol, which then acts as the active

hydrogen atom transfer (HAT) catalyst to reduce the alkyl halide.[1][3]

Quantitative Data

Entry
Alkyl
Halide
Substrate

H-donor
Initiator

Solvent Time (h) Yield (%) Ref.

1

1-

Bromoada

mantane

(diMe-

Imd)-BH3
Benzene 2 98 [3]

2

1-

Iodoadama

ntane

(diMe-

Imd)-BH3
Benzene 2 95 [3]

3
Bromocycl

ohexane

(diMe-

Imd)-BH3
Benzene 2 85 [3]

4
Iodocycloh

exane

(diMe-

Imd)-BH3
Benzene 2 80 [3]

Experimental Protocol
Materials:

Alkyl halide (0.5 mmol, 1.0 equiv)

Diphenyl disulfide (10 mol%)

1,3-dimethylimidazol-2-ylidene·borane ((diMe-Imd)-BH3) (1.5 equiv)

Anhydrous benzene (5 mL)

Nitrogen atmosphere
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Sunlamp or appropriate visible light source

Procedure:

To a flame-dried Schlenk tube under a nitrogen atmosphere, add the alkyl halide (0.5 mmol),

diphenyl disulfide (0.05 mmol), and (diMe-Imd)-BH3 (0.75 mmol).

Add anhydrous benzene (5 mL) via syringe.

Seal the tube and stir the solution at room temperature while irradiating with a sunlamp.

Monitor the reaction by GC-MS.

Upon completion, carefully quench the reaction with methanol.

Dilute the mixture with diethyl ether and wash with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the residue by column chromatography to obtain the dehalogenated product.[3]

Logical Relationship Diagram
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Figure 4: Key steps in reductive dehalogenation.
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The photocatalytic activation of diphenyl disulfide offers a versatile and sustainable platform

for a variety of important organic transformations. The mild reaction conditions, avoidance of

transition metals, and use of an inexpensive catalyst make these methods highly attractive for

both academic research and industrial applications in drug development and materials science.

The protocols outlined in this document provide a starting point for researchers to explore and

adapt these powerful synthetic tools.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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